molecular formula C13H16ClFN2O B3372774 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 928707-61-3

2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No. B3372774
CAS RN: 928707-61-3
M. Wt: 270.73 g/mol
InChI Key: SQHVUCXOXGHTTH-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 1073059-28-5 . It has a molecular weight of 293.17 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring attached to a fluorophenyl group and a chloroacetyl group . The presence of these groups may influence its chemical properties and biological activity.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 293.17 .

Safety and Hazards

The safety information available indicates that “2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that phenylpiperazine compounds often interact with α receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.

Mode of Action

Phenylpiperazine compounds are known to have α receptor blocking activity . This suggests that 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one may interact with its targets by blocking the α receptors, thereby altering the normal functioning of the nervous system.

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its absorption and distribution

properties

IUPAC Name

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-10(14)13(18)17-8-6-16(7-9-17)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHVUCXOXGHTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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